molecular formula C17H35NO6 B1203248 N-Oxodecyl meglumine CAS No. 85261-20-7

N-Oxodecyl meglumine

Cat. No.: B1203248
CAS No.: 85261-20-7
M. Wt: 349.5 g/mol
InChI Key: UMWKZHPREXJQGR-XOSAIJSUSA-N
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Description

N-Oxodecyl meglumine: is a biochemical reagent widely used in life science research. It is known for its role as a biological material or organic compound. The compound has a molecular formula of C17H35NO6 and a molecular weight of 349.46 . It is also referred to as 1-[Decanoyl (methyl)amino]-1-deoxy-D-glucitol .

Biochemical Analysis

Biochemical Properties

N-Oxodecyl meglumine plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules by disrupting lipid bilayers and forming micelles. This interaction facilitates the extraction and purification of membrane proteins, which are otherwise difficult to study due to their hydrophobic nature. The compound’s non-ionic nature ensures minimal interference with the protein’s native structure and function .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell membrane integrity and permeability. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of membrane-bound receptors and enzymes. For instance, it can enhance the uptake of certain molecules by increasing membrane fluidity and permeability .

Molecular Mechanism

The mechanism of action of this compound involves its ability to disrupt lipid bilayers and form micelles. This disruption allows the compound to solubilize membrane proteins and other hydrophobic molecules. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Its non-ionic nature ensures that it does not denature proteins, making it an ideal reagent for studying membrane proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its solubilizing properties for extended periods, although some degradation may occur under extreme conditions. The compound’s stability ensures consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively solubilize membrane proteins without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cell membrane disruption and cytotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration, indicating the importance of optimizing dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, affecting metabolic flux and metabolite levels. The compound’s ability to modulate membrane fluidity and permeability can influence the activity of membrane-bound enzymes, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transporters and binding proteins. Its non-ionic nature allows it to traverse cell membranes easily, facilitating its accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as concentration, temperature, and the presence of other molecules .

Subcellular Localization

This compound is primarily localized in the cell membrane and associated organelles. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. The compound’s ability to solubilize membrane proteins makes it a valuable tool for studying the structure and function of membrane-bound organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Oxodecyl meglumine can be synthesized through a reaction involving decanoic acid and N-methylglucamine. The reaction typically involves the formation of an amide bond between the carboxyl group of decanoic acid and the amine group of N-methylglucamine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Oxodecyl meglumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • N-Decanoyl-N-methylglucamine
  • N-Decylglucamine
  • N-Dodecylglucamine

Comparison: N-Oxodecyl meglumine is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it has a higher solubility in water and a lower melting point . These properties make it particularly suitable for applications in aqueous environments and at lower temperatures .

Properties

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWKZHPREXJQGR-XOSAIJSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075027
Record name N-Oxodecyl meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85261-20-7
Record name Decanoyl N-methylglucamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85261-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl-N-methylglucamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Oxodecyl meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECANOYL N-METHYLGLUCAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q27ZA5M8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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